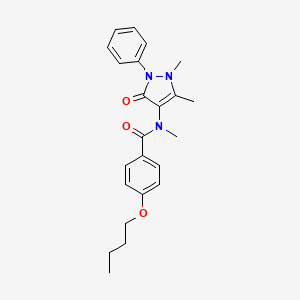![molecular formula C16H20N2O5 B4996471 1-[4-(4-methylphenoxy)butyl]-1H-imidazole oxalate](/img/structure/B4996471.png)
1-[4-(4-methylphenoxy)butyl]-1H-imidazole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-methylphenoxy)butyl]-1H-imidazole oxalate is a chemical compound used in scientific research. It is also known as BIMU8 and is a selective antagonist of the 5-HT7 receptor. This receptor is a subtype of the serotonin receptor and is involved in various physiological and pathological processes.
Mechanism of Action
1-[4-(4-methylphenoxy)butyl]-1H-imidazole oxalate is a selective antagonist of the 5-HT7 receptor. It binds to this receptor and prevents the binding of serotonin, which is the natural ligand of the receptor. This results in a decrease in the activity of the receptor and its downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its action on the 5-HT7 receptor. By blocking this receptor, the compound has been shown to affect circadian rhythm, learning and memory, and regulation of mood. It has also been implicated in the treatment of depression, anxiety, and schizophrenia.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[4-(4-methylphenoxy)butyl]-1H-imidazole oxalate in lab experiments are related to its selectivity and potency as a 5-HT7 receptor antagonist. This allows researchers to study the specific effects of blocking this receptor without affecting other serotonin receptors. However, the compound has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Future Directions
There are several future directions for research on 1-[4-(4-methylphenoxy)butyl]-1H-imidazole oxalate. One direction is to investigate its potential as a therapeutic agent for various psychiatric disorders. Another direction is to study its effects on other physiological processes, such as inflammation and immune function. Additionally, further research is needed to optimize the synthesis and formulation of the compound for use in experiments.
Synthesis Methods
The synthesis of 1-[4-(4-methylphenoxy)butyl]-1H-imidazole oxalate involves several steps. The starting material is 4-methylphenol, which is reacted with butyl bromide to form 4-(4-methylphenoxy)butane. This compound is then reacted with imidazole to form 1-[4-(4-methylphenoxy)butyl]-1H-imidazole. Finally, the oxalate salt of this compound is prepared by reacting it with oxalic acid.
Scientific Research Applications
1-[4-(4-methylphenoxy)butyl]-1H-imidazole oxalate is used in scientific research to study the 5-HT7 receptor. This receptor is involved in various physiological processes, including circadian rhythm, learning and memory, and regulation of mood. It is also implicated in various pathological conditions, including depression, anxiety, and schizophrenia.
properties
IUPAC Name |
1-[4-(4-methylphenoxy)butyl]imidazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.C2H2O4/c1-13-4-6-14(7-5-13)17-11-3-2-9-16-10-8-15-12-16;3-1(4)2(5)6/h4-8,10,12H,2-3,9,11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPUVOPOUHQRCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCN2C=CN=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-fluorobenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B4996394.png)
![N-(4-fluorobenzyl)-N'-{[1-(3-methylbenzyl)-4-piperidinyl]methyl}urea](/img/structure/B4996403.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4996409.png)
![2-{[4-(4-methoxyphenoxy)butyl]amino}ethanol](/img/structure/B4996414.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4996431.png)
![1-[2-(1-azocanyl)-3-pyridinyl]-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]methanamine](/img/structure/B4996434.png)
![6-(2-chlorophenyl)-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4996446.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4996450.png)
![4-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4996476.png)
![N-[4-(2-furyl)phenyl]-1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4996481.png)
![1-(2-furyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol hydrochloride](/img/structure/B4996484.png)
![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4996490.png)
![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4996495.png)